![molecular formula C13H11N3 B13122801 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the o-tolyl group adds to its unique chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction, followed by base-induced cyclization to form the pyrrolo[2,3-b]pyrazine scaffold . The reaction conditions often include the use of palladium catalysts, copper iodide, and bases such as triethylamine under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine may involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Aplicaciones Científicas De Investigación
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function . Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Dipyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and physical properties.
Pyridazine and pyridazinone derivatives: These heterocycles also contain nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the o-tolyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16) |
Clave InChI |
RGBKZTCVTUCEHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC3=NC=CN=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
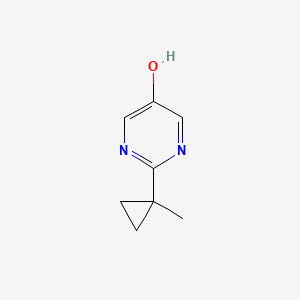


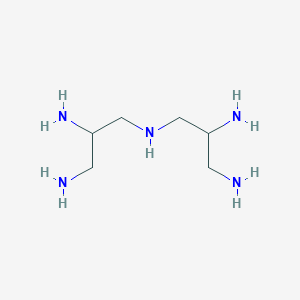
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)

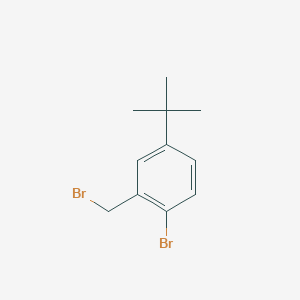

![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
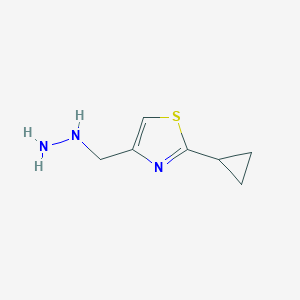
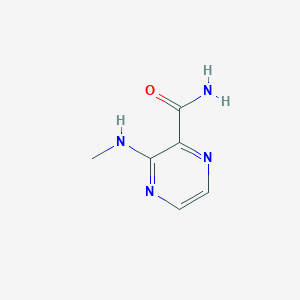
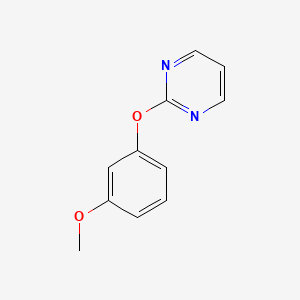
![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
